molecular formula C7H11N3 B15245597 N,N,5-Trimethylpyrimidin-4-amine

N,N,5-Trimethylpyrimidin-4-amine

Cat. No.: B15245597
M. Wt: 137.18 g/mol
InChI Key: TVMHUVCVCURICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,5-Trimethylpyrimidin-4-amine is a pyrimidine derivative characterized by three methyl substituents at the N,N (positions 1 and 3) and C5 positions of the pyrimidine ring. This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like DprE1, a critical enzyme in bacterial cell wall biosynthesis . Its structural simplicity and hydrophobic methyl groups make it a versatile intermediate for modifying drug candidates to enhance binding affinity or pharmacokinetic properties.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,N,5-trimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-6-4-8-5-9-7(6)10(2)3/h4-5H,1-3H3

InChI Key

TVMHUVCVCURICF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethylpyrimidin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-N,N,5-trimethylpyrimidin-4-amine with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,5-Trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N,N,5-Trimethylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,5-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N,N,5-Trimethylpyrimidin-4-amine with key analogs:

Key Observations:
  • Electron-Withdrawing vs.
  • Hydrophobicity : The trimethyl groups in the parent compound enhance hydrophobicity, improving membrane permeability but possibly reducing aqueous solubility. In contrast, the methoxyphenyl and fluorophenyl substituents in ’s compound introduce polar groups, balancing hydrophobicity and solubility .
  • Biological Target Specificity : The piperidine-pyrrolo-pyrimidine hybrid () demonstrates how fused ring systems can optimize binding to kinase active sites, a feature absent in simpler methylated pyrimidines .

Structural and Conformational Differences

  • Hydrogen Bonding : The fluorophenyl/methoxyphenyl derivative () forms intramolecular N–H⋯N hydrogen bonds, stabilizing a planar conformation critical for target binding. In contrast, the parent compound lacks such interactions, relying on van der Waals forces for protein binding .
  • The parent compound’s methyl groups cause minimal ring distortion (<13°) .

Physicochemical and Commercial Relevance

Property/Parameter This compound 2-Chloro-N,N,5-trimethylpyrimidin-4-amine Fluorophenyl/Methoxyphenyl Derivative ()
Molecular Weight ~151 g/mol ~185.5 g/mol ~433 g/mol
Solubility Low (hydrophobic) Moderate (polar chloro group) Moderate (polar substituents)
Commercial Use Research intermediate Available from suppliers (e.g., Aladdin) Specialized synthetic target
Key Applications DprE1 inhibitors Chemical synthesis Antibacterial agents
  • Synthetic Accessibility : The parent compound and its 2-chloro analog are commercially available (e.g., CAS 34171-43-2 from Aladdin and SynThink), whereas complex derivatives like ’s compound require multi-step synthesis .
  • Yield and Purity: Derivatives with morpholinosulfonyl or trifluoromethyl groups () often have lower synthetic yields (~38%) compared to methylated pyrimidines, which are more straightforward to prepare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.